molecular formula C12H8ClFN2O B12244115 N-(4-chloro-3-fluorophenyl)pyridine-4-carboxamide

N-(4-chloro-3-fluorophenyl)pyridine-4-carboxamide

Cat. No.: B12244115
M. Wt: 250.65 g/mol
InChI Key: ZGNMCKDHBSVECW-UHFFFAOYSA-N
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Description

N-(4-chloro-3-fluorophenyl)pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 4-position and a 4-chloro-3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-fluorophenyl)pyridine-4-carboxamide typically involves the reaction of 4-chloro-3-fluoroaniline with pyridine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) and catalysts like 4-dimethylaminopyridine. The reaction conditions often include solvents like dichloromethane or dimethylformamide and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-3-fluorophenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The carboxamide group can be involved in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the carboxamide group.

Scientific Research Applications

N-(4-chloro-3-fluorophenyl)pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-3-fluorophenyl)pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity .

Comparison with Similar Compounds

  • N-(4-chlorophenyl)pyridine-4-carboxamide
  • N-(3-fluorophenyl)pyridine-4-carboxamide
  • N-(4-bromo-3-fluorophenyl)pyridine-4-carboxamide

Comparison: N-(4-chloro-3-fluorophenyl)pyridine-4-carboxamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The dual substituents can enhance its binding interactions and potentially improve its pharmacological profile .

Properties

Molecular Formula

C12H8ClFN2O

Molecular Weight

250.65 g/mol

IUPAC Name

N-(4-chloro-3-fluorophenyl)pyridine-4-carboxamide

InChI

InChI=1S/C12H8ClFN2O/c13-10-2-1-9(7-11(10)14)16-12(17)8-3-5-15-6-4-8/h1-7H,(H,16,17)

InChI Key

ZGNMCKDHBSVECW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)F)Cl

Origin of Product

United States

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